6-甲氧基-1H-吲唑-5-基-5-硼酸, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

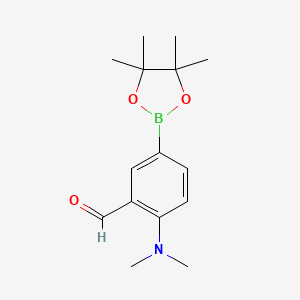

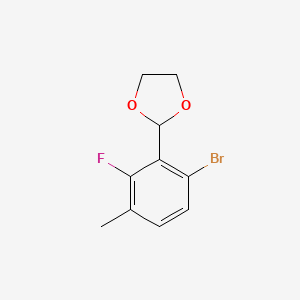

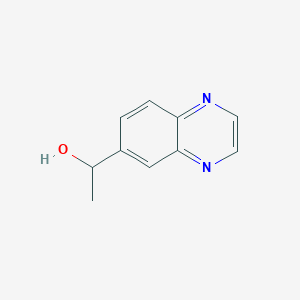

6-Methoxy-1H-indazol-5-yl-5-boronic acid, also known as MIBA, is a boronic acid derivative. It is a heterocyclic compound that contains both boronic acid and methoxy functional groups. The compound has a molecular weight of 191.98 .

Synthesis Analysis

The synthesis of 1H-indazoles, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indazol-5-yl-5-boronic acid is1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere at 2-8°C .科学研究应用

PET探针开发用于成像酶

与6-甲氧基-1H-吲唑-5-基-5-硼酸相关的化合物的一个重要应用是开发PET(正电子发射断层扫描)探针。例如,合成了一种设计用于成像酶PIM1(莫洛尼鼠白血病病毒激酶1中的前病毒整合位点)的化合物,展示了吲唑基硼酸在诊断成像中的潜力。该化合物表现出有效的PIM1抑制,这对于理解和潜在治疗包括癌症在内的各种疾病至关重要(Gao等,2013)。

化学合成和反应性

吲唑基硼酸在合成化学中也至关重要。它们参与络合物的形成并催化各种化学反应。例如,涉及芳基硼酸和芳氧铑配合物的反应导致形成具有四芳基五硼酸盐的阳离子铑配合物。这些配合物具有独特的结构和性质,有助于理解硼化学及其在催化和材料科学中的应用(Nishihara等,2002)。

偶联反应

另一个应用是在偶联反应中,吲唑基硼酸充当底物。例如,Rh(III)催化的N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸(包括与6-甲氧基-1H-吲唑-5-基-5-硼酸相关的那些)的选择性偶联促进了多种化合物的合成。这种温和且高效的过程能够选择性地形成C-C和C-N键,从而扩展了有机合成和药物开发的工具包(Zheng等,2014)。

材料科学和发光

在材料科学中,已经研究了吲唑衍生物(包括与6-甲氧基-1H-吲唑-5-基-5-硼酸相关的那些)的荧光性质。这些化合物在宽pH范围内表现出强烈的荧光,使其成为生物医学分析中荧光标记试剂的潜在候选者。它们在各种条件下的稳定性和高荧光产率表明在传感、成像和诊断检测中具有应用(Hirano等,2004)。

未来方向

Indazole-containing compounds, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have gained tremendous attention for their potential applications in various fields of research and industry. They have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry and drug development .

作用机制

Target of Action

The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Action Environment

The action of 6-Methoxy-1H-indazole-5-boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.

属性

IUPAC Name |

(6-methoxy-1H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJUPFLLEKHYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1OC)NN=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)